4-(2-formyl-1H-pyrrol-1-yl)benzonitrile
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Overview
Description
4-(2-Formyl-1H-pyrrol-1-yl)benzonitrile is a chemical compound with the molecular formula C12H8N2O It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile typically involves the condensation of a pyrrole derivative with a benzaldehyde derivative. One common method involves the reaction of 2-formylpyrrole with 4-cyanobenzaldehyde under acidic or basic conditions to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Formyl-1H-pyrrol-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: 4-(2-Carboxy-1H-pyrrol-1-yl)benzonitrile
Reduction: 4-(2-Aminomethyl-1H-pyrrol-1-yl)benzonitrile
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
4-(2-Formyl-1H-pyrrol-1-yl)benzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The formyl and nitrile groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity and function .
Comparison with Similar Compounds
4-(2-Formyl-1H-pyrrol-1-yl)benzonitrile can be compared with other pyrrole derivatives, such as:
- 4-(2-Formyl-5-methoxymethyl-1H-pyrrol-1-yl)butanoic acid
- 4-(2-Formyl-1H-pyrrol-1-yl)benzoic acid
- 4-(2-Formyl-1H-pyrrol-1-yl)benzamide
These compounds share similar structural features but differ in the substituents attached to the pyrrole ring or the benzene ring. The presence of different functional groups can significantly influence their chemical reactivity and biological activity, making each compound unique in its own right.
Properties
IUPAC Name |
4-(2-formylpyrrol-1-yl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c13-8-10-3-5-11(6-4-10)14-7-1-2-12(14)9-15/h1-7,9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOFODUEPBBDMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=CC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378223 |
Source
|
Record name | 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169036-66-2 |
Source
|
Record name | 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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